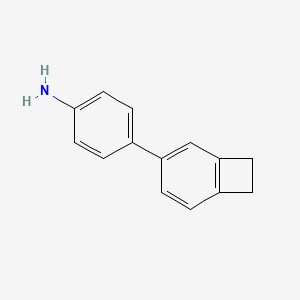
4-(4-Cyclobutylphenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Cyclobutylphenyl)aniline is an organic compound with the molecular formula C16H17N. It features a cyclobutyl group attached to a phenyl ring, which is further connected to an aniline group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Cyclobutylphenyl)aniline typically involves the following steps:
Nitration and Reduction: The nitration of a suitable precursor, followed by reduction, can yield the desired aniline derivative.
Direct Amination: Another method involves the direct amination of 4-cyclobutylbiphenyl using palladium-catalyzed amination reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of these processes .
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Cyclobutylphenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aniline group or other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) with palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like bromine (Br2) and chlorosulfonic acid (ClSO3H) are used for halogenation and sulfonation reactions, respectively.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated and sulfonated derivatives.
Aplicaciones Científicas De Investigación
4-(4-Cyclobutylphenyl)aniline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 4-(4-Cyclobutylphenyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions .
Comparación Con Compuestos Similares
4-[(4-Cyclobutylphenyl)carbonyl]aniline: This compound has a similar structure but includes a carbonyl group, which can significantly alter its chemical properties and reactivity.
4-Cyclobutylbiphenyl: Lacks the aniline group but shares the cyclobutyl and phenyl components.
Propiedades
Fórmula molecular |
C14H13N |
|---|---|
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
4-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)aniline |
InChI |
InChI=1S/C14H13N/c15-14-7-5-11(6-8-14)13-4-2-10-1-3-12(10)9-13/h2,4-9H,1,3,15H2 |
Clave InChI |
FXVQRGISABTJSF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C1C=CC(=C2)C3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone](/img/structure/B13807229.png)
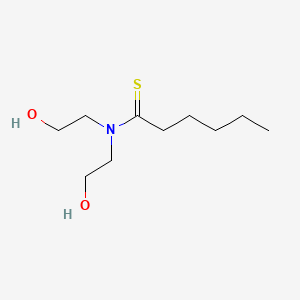
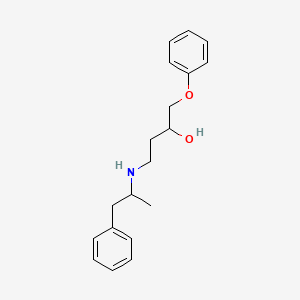
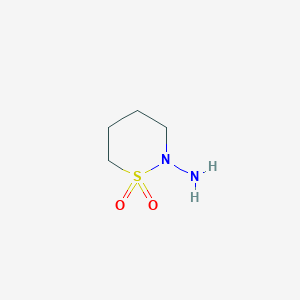
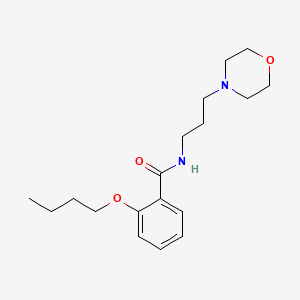
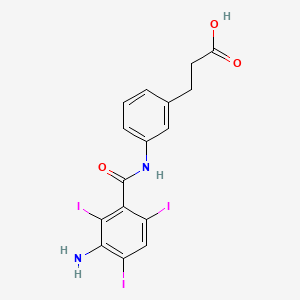
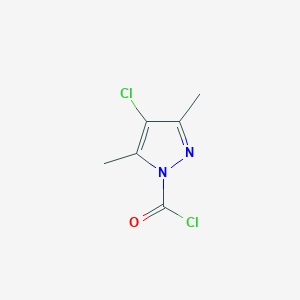
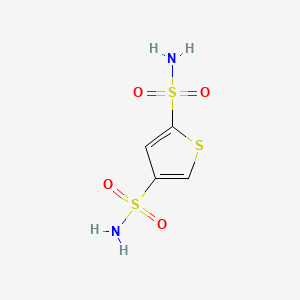
![7,7-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carbonyl chloride](/img/structure/B13807265.png)
![Acetamide,2-cyano-2-[(dicyanomethylene)amino]-](/img/structure/B13807271.png)

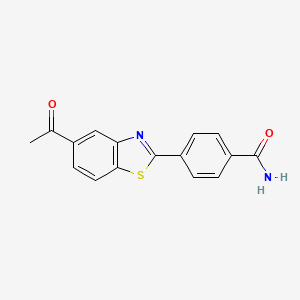
![[6-(3-Nitrophenyl)pyridin-3-yl]methanol](/img/structure/B13807305.png)
![[Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine](/img/structure/B13807312.png)
